1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene
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Overview
Description
1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[311]hept-3-ene is a bicyclic compound that features a unique structure with an iodomethyl group attached to a bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene typically involves the reaction of a suitable precursor with iodine in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce epoxides.
Scientific Research Applications
1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The bicyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]hept-2-ene: A related compound with a similar bicyclic structure but lacking the iodomethyl group.
Bicyclo[4.1.0]heptenes: Compounds with a different ring system but similar reactivity patterns.
α-Pinene: A naturally occurring compound with a bicyclic structure used in various applications.
Uniqueness
1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential biological activity. Its bicyclic structure also contributes to its stability and versatility in chemical reactions.
Properties
Molecular Formula |
C7H10INO |
---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
1-(iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene |
InChI |
InChI=1S/C7H10INO/c1-5-6-2-7(3-6,4-8)10-9-5/h6H,2-4H2,1H3 |
InChI Key |
QVFUWBSSXUBXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2(CC1C2)CI |
Origin of Product |
United States |
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